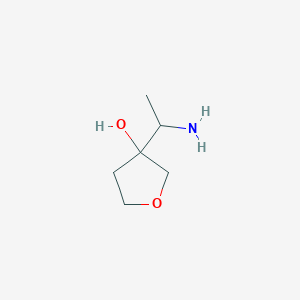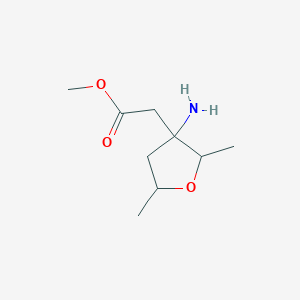
Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2,5-dimethyloxolane with methyl chloroacetate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
- Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of an amino group and a dimethyloxolane ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-6-4-9(10,7(2)13-6)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
QNKRZLYBGCJBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(O1)C)(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


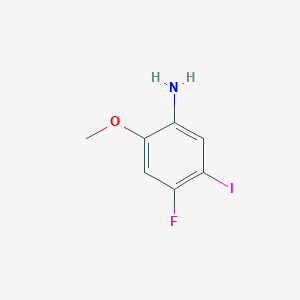
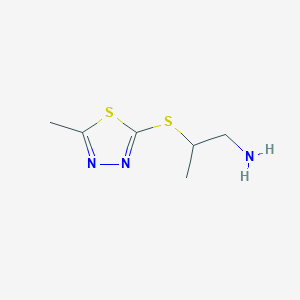
![2-[(1Z)-3-(Trifluoromethyl)cyclohexylidene]acetic acid](/img/structure/B13295354.png)


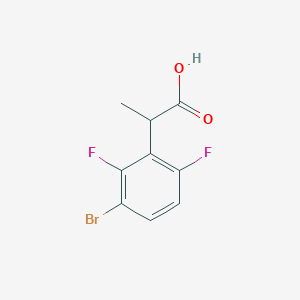

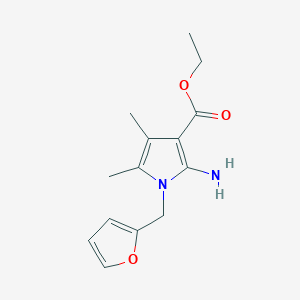
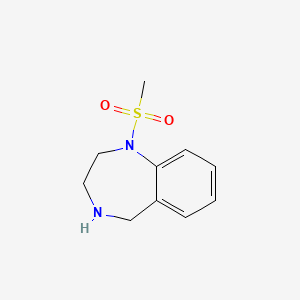
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295404.png)
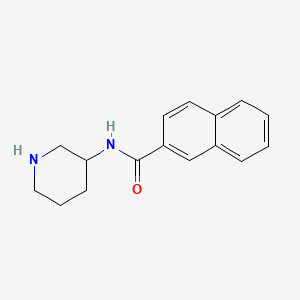
![4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13295423.png)
![2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13295426.png)
